molecular formula C9H6FNO3 B8778891 methyl 7-fluoro-1,3-benzoxazole-2-carboxylate

methyl 7-fluoro-1,3-benzoxazole-2-carboxylate

Cat. No. B8778891
M. Wt: 195.15 g/mol
InChI Key: HSOINGQDDBUJMZ-UHFFFAOYSA-N
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Patent
US08383670B2

Procedure details

A solution of 2-amino-6-fluorophenol (14) (254 mg, 2 mmol) and methyl 2,2,2-trimethoxyacetate (15) (328 mg, 2 mmol) in 3 ml MeOH was heated in micro wave reactor at 140° C. for 1 h. After cooling down to r.t. crystals formed. Filtration followed by washing with MeOH furnished 208 mg of methyl 7-fluorobenzoxazole-2-carboxylate (16) as brown needles. Yield: 53.3%. LC-MS: calculated M=195.15; observed M=195.96.
Quantity
254 mg
Type
reactant
Reaction Step One
Quantity
328 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[OH:9].[CH3:10][O:11][C:12](OC)([O:17]C)[C:13](OC)=O>CO>[F:8][C:4]1[C:3]2[O:9][C:13]([C:12]([O:11][CH3:10])=[O:17])=[N:1][C:2]=2[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
254 mg
Type
reactant
Smiles
NC1=C(C(=CC=C1)F)O
Name
Quantity
328 mg
Type
reactant
Smiles
COC(C(=O)OC)(OC)OC
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
by washing with MeOH

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=CC=2N=C(OC21)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 208 mg
YIELD: PERCENTYIELD 53.3%
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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